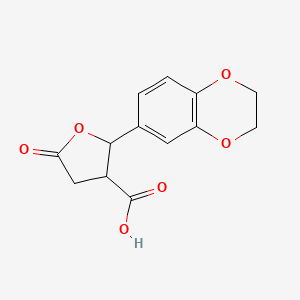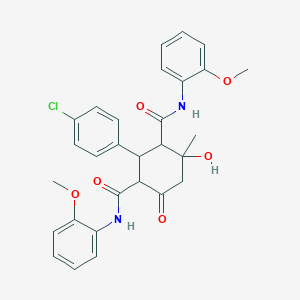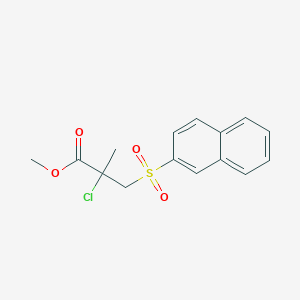![molecular formula C19H28N2 B11053062 3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11053062.png)
3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-METHYL-2-OCTYNYL)-2-(3-PYRIDYL)PIPERIDINE is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a pyridyl group and an octynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-METHYL-2-OCTYNYL)-2-(3-PYRIDYL)PIPERIDINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridyl group through nucleophilic substitution. The octynyl chain is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(7-METHYL-2-OCTYNYL)-2-(3-PYRIDYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The pyridyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(7-METHYL-2-OCTYNYL)-2-(3-PYRIDYL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7-METHYL-2-OCTYNYL)-2-(3-PYRIDYL)PIPERIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
1-(7-METHYL-2-OCTYNYL)-2-(3-PYRIDYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(7-METHYL-2-OCTYNYL)-2-(3-PYRIDYL)MORPHOLINE: Contains a morpholine ring, offering different chemical properties.
1-(7-METHYL-2-OCTYNYL)-2-(3-PYRIDYL)PIPERAZINE: Features a piperazine ring, which can affect its biological activity.
Uniqueness: 1-(7-METHYL-2-OCTYNYL)-2-(3-PYRIDYL)PIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H28N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-[1-(7-methyloct-2-ynyl)piperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H28N2/c1-17(2)10-5-3-4-7-14-21-15-8-6-12-19(21)18-11-9-13-20-16-18/h9,11,13,16-17,19H,3,5-6,8,10,12,14-15H2,1-2H3 |
InChI Key |
FALZIPIZZJECMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC#CCN1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11052986.png)

![4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B11053000.png)

![3-{4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11053010.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11053018.png)
![1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11053026.png)
![2-Methyl-1-phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate](/img/structure/B11053027.png)

![8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11053044.png)
![N~2~-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide](/img/structure/B11053048.png)
![5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole](/img/structure/B11053055.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053061.png)
